molecular formula C11H18N2S B8573279 4-Piperidino-tetrahydro-4h-thiopyran-4-carbonitrile

4-Piperidino-tetrahydro-4h-thiopyran-4-carbonitrile

Cat. No. B8573279
M. Wt: 210.34 g/mol
InChI Key: XNIKTAHCSRKRHI-UHFFFAOYSA-N
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Patent
US06342511B1

Procedure details

Magnesium sulphate (9.3 g, 77.4 mmoles), DMA (2.25 g, 25.8 mmoles), piperidine (4.4 g, 51.6 mmoles), tetrahydro-4H-thiopyran-4-one (3 g, 25.8 mmoles) and acetone cyanhydrin (2.2 g, 25.8 mmoles) are introduced in succession into a 250 ml two-necked flask. The reaction medium is agitated for 48 hours at 45° C.
Quantity
9.3 g
Type
reactant
Reaction Step One
Name
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S([O-])([O-])(=O)=O.[Mg+2].[CH3:7][C:8]([N:10](C)C)=O.[NH:13]1[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1.[S:19]1[CH2:24][CH2:23]C(=O)[CH2:21][CH2:20]1.CC(C)(O)C#N>>[N:13]1([C:7]2([C:8]#[N:10])[CH2:23][CH2:24][S:19][CH2:20][CH2:21]2)[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1 |f:0.1|

Inputs

Step One
Name
Quantity
9.3 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Name
Quantity
2.25 g
Type
reactant
Smiles
CC(=O)N(C)C
Name
Quantity
4.4 g
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
3 g
Type
reactant
Smiles
S1CCC(CC1)=O
Name
Quantity
2.2 g
Type
reactant
Smiles
CC(C#N)(O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
The reaction medium is agitated for 48 hours at 45° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
Smiles
N1(CCCCC1)C1(CCSCC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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